

An In-depth Technical Guide to the Molecular Composition and Structure of Ceresin

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Compound of Interest

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Abstract

Ceresin, a complex hydrocarbon wax derived from the purification of ozokerite, serves a critical role in various scientific and industrial applications, including pharmaceuticals and cosmetics, due to its unique physicochemical properties. This technical guide provides a comprehensive overview of the molecular composition and structure of ceresin. It details the intricate mixture of saturated hydrocarbons, primarily n-alkanes and iso-alkanes, that constitute this wax. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and presents visual diagrams to elucidate its production and analytical workflows.

Introduction

Ceresin is a white to yellow, odorless, and tasteless waxy solid obtained through the purification of the naturally occurring mineral wax, ozokerite.^[1] Its properties, such as a relatively high melting point, hardness, and ability to form stable mixtures with oils, make it a valuable excipient in pharmaceutical formulations and a structural agent in cosmetic products.^[2] Understanding the molecular composition and structure of ceresin is paramount for controlling its functional properties and ensuring its consistent performance in various applications. This guide delves into the hydrocarbon profile of ceresin, offering a technical resource for researchers and professionals in drug development and materials science.

Molecular Composition

Ceresin is a complex mixture of saturated hydrocarbons.^[3] The primary constituents are linear straight-chain alkanes (n-alkanes) and branched alkanes (iso-alkanes).^[2] The carbon number of these hydrocarbons typically ranges from approximately C20 to C32.^{[1][3]} The ratio of n-alkanes to iso-alkanes is a crucial determinant of ceresin's physical properties. A higher proportion of iso-alkanes generally contributes to a finer crystalline structure, increased viscosity, and greater flexibility compared to waxes dominated by n-alkanes, such as paraffin wax.^[4]

Modern synthetic ceresin can also be produced by blending paraffin wax with microcrystalline wax, the latter of which is rich in branched and cyclic saturated hydrocarbons with carbon numbers spanning from C30 to C75.^[2]

Quantitative Composition

The precise quantitative composition of ceresin can vary depending on the source of the parent ozokerite and the extent of the refining process. Generally, ceresin is characterized by a significant proportion of branched hydrocarbons. The following table summarizes typical compositional data for hydrocarbon waxes related to ceresin.

Component	Typical Percentage (%)	Carbon Number Range	Source
Microcrystalline Wax			
n-Alkanes	10 - 30	C18 - C36+	^[5]
Iso-alkanes & Cyclo-alkanes	70 - 90	C30 - C75	^{[4][5]}
Ozokerite			
Hydrocarbons	~100	High Molecular Weight	^{[6][7]}

Physicochemical Properties

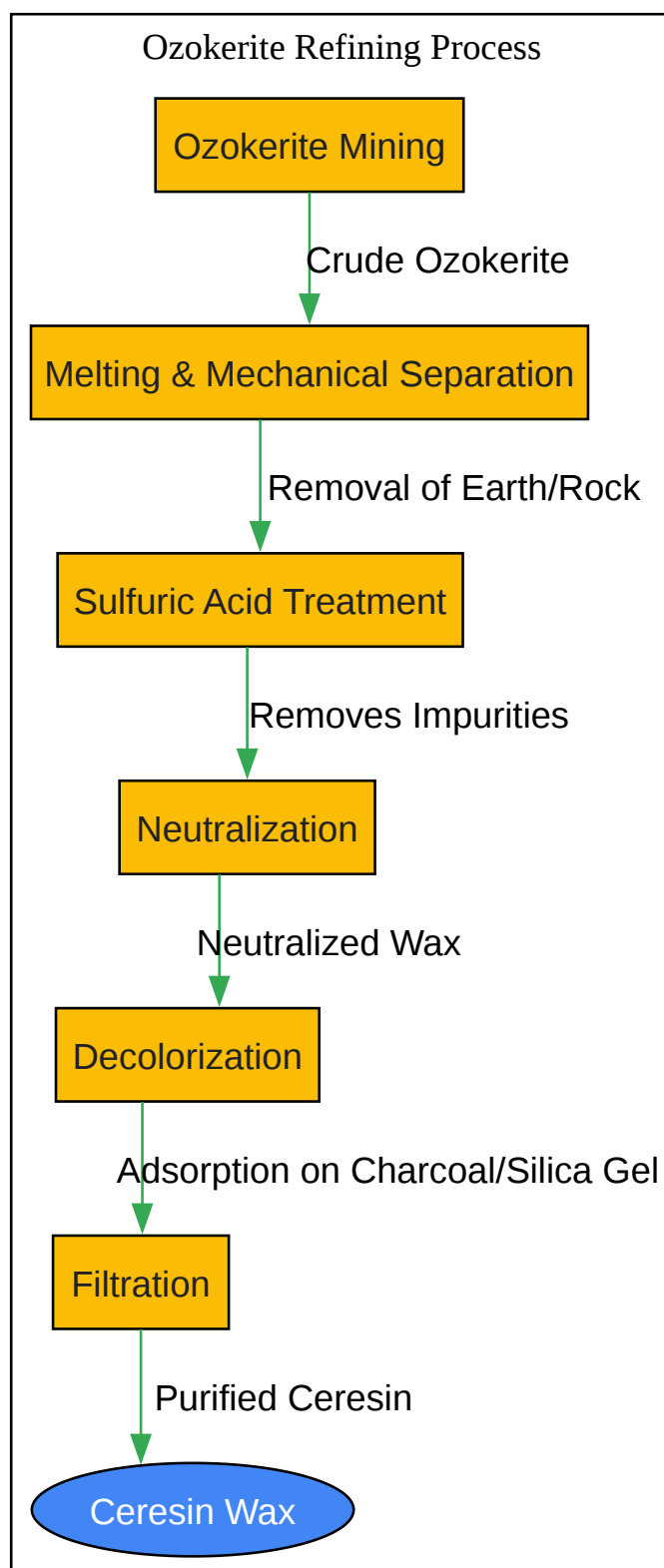
The unique blend of hydrocarbons in ceresin gives rise to its characteristic physical and chemical properties. These properties are critical for its application in various formulations.

Property	Value	Unit	ASTM Method
Melting Point	60 - 85	°C	D127 / D87
Density	0.91 - 0.92	g/cm ³	-
Penetration (at 25°C, 100g, 5s)	4 - 17	dmm	D1321
Viscosity (at 100°C)	5 - 15	cPs	D445
Flash Point	~113	°C	-

Note: The values can vary between different grades of ceresin.[\[2\]](#)

Production of Ceresin from Ozokerite

Ceresin is derived from the mineral wax ozokerite through a multi-step refining process designed to remove impurities and color. The general workflow is as follows:



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Figure 1: Production of Ceresin from Ozokerite.

Experimental Protocols for Characterization

The characterization of ceresin's molecular composition and structure relies on several analytical techniques. Detailed methodologies for key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Distribution

Objective: To determine the carbon number distribution and the relative abundance of n-alkanes and iso-alkanes. The following is a typical protocol based on methods for analyzing petroleum waxes.

Sample Preparation:

- Homogenize the ceresin wax sample by melting it at a temperature approximately 10°C above its melting point and stirring thoroughly.
- Weigh accurately about 10 mg of the homogenized wax into a 10 mL vial.
- Dissolve the wax in a suitable solvent, such as cyclohexane or toluene, to a final concentration of approximately 1 mg/mL. Gentle heating and agitation may be required to ensure complete dissolution.
- If quantitative analysis is required, add a known amount of an internal standard (e.g., n-hexadecane) to the solution.

Instrumentation and Conditions:

- **Gas Chromatograph:** A high-temperature GC system capable of oven temperatures up to at least 400°C.
- **Column:** A non-polar capillary column suitable for high-temperature analysis, such as a 30 m x 0.25 mm ID, 0.1 µm film thickness DB-5HT or equivalent.
- **Injector:** A cool on-column or programmable temperature vaporizing (PTV) injector is recommended to prevent discrimination of high molecular weight components.
- **Oven Temperature Program:**

- Initial temperature: 50°C, hold for 2 minutes.
- Ramp 1: 10°C/minute to 400°C.
- Final hold: 400°C for 15 minutes.
- Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 50-800.
 - Source Temperature: 250°C.
 - Transfer Line Temperature: 350°C.

Data Analysis:

- Identify the n-alkanes based on their characteristic mass spectra (prominent fragment ions separated by 14 amu) and their retention times compared to a standard mixture of n-alkanes.
- The peaks eluting between the n-alkane peaks are identified as iso-alkanes and cyclo-alkanes.
- Quantify the relative abundance of each component by integrating the peak areas in the total ion chromatogram (TIC). For quantitative analysis, use the internal standard for calibration.

Differential Scanning Calorimetry (DSC) for Thermal Properties

Objective: To determine the melting point, crystallization temperature, and enthalpy of fusion of ceresin.

Sample Preparation:

- Accurately weigh 5-10 mg of the ceresin sample into a hermetically sealed aluminum DSC pan.
- Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Instrumentation and Conditions:

- DSC Instrument: A differential scanning calorimeter equipped with a cooling accessory.
- Temperature Program:
 - Heating Scan: Heat the sample from 25°C to 120°C at a rate of 10°C/min.
 - Cooling Scan: Cool the sample from 120°C to 25°C at a rate of 10°C/min.
 - Second Heating Scan: Reheat the sample from 25°C to 120°C at a rate of 10°C/min to obtain the melting profile of a sample with a consistent thermal history.
- Purge Gas: Nitrogen at a flow rate of 50 mL/min.

Data Analysis:

- From the second heating scan, determine the onset temperature and the peak temperature of the endothermic melting event. The peak temperature is often reported as the melting point.
- Calculate the enthalpy of fusion (ΔH_{fus}) by integrating the area under the melting peak.
- From the cooling scan, determine the onset and peak temperatures of the exothermic crystallization event.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis

Objective: To identify the functional groups present in ceresin and confirm its hydrocarbon nature.

Sample Preparation:

- For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid ceresin sample can be placed directly on the ATR crystal.
- Alternatively, a thin film can be cast from a melt or a solution onto a suitable infrared-transparent window (e.g., KBr).

Instrumentation and Conditions:

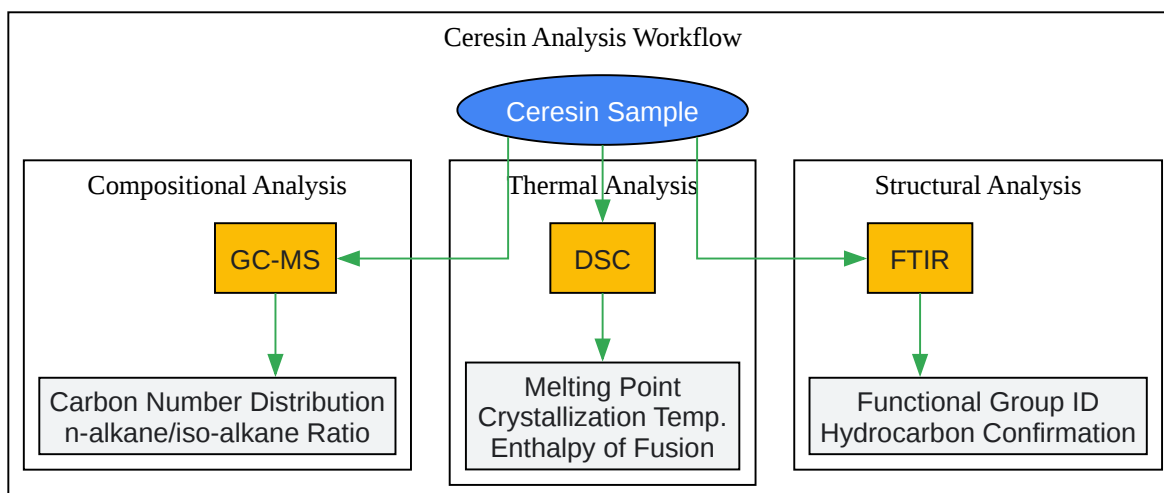
- FTIR Spectrometer: A standard FTIR spectrometer equipped with a suitable detector (e.g., DTGS).
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Analysis:

- The spectrum of ceresin is expected to be characteristic of long-chain saturated hydrocarbons.
- Identify the following characteristic absorption bands:
 - ~2955 and ~2870 cm^{-1} : Asymmetric and symmetric C-H stretching vibrations of methyl ($-\text{CH}_3$) groups.
 - ~2920 and ~2850 cm^{-1} : Asymmetric and symmetric C-H stretching vibrations of methylene ($-\text{CH}_2$) groups.
 - ~1465 cm^{-1} : C-H bending (scissoring) vibrations of methylene groups.
 - ~1375 cm^{-1} : C-H bending (umbrella) vibrations of methyl groups.
 - ~720-730 cm^{-1} : Rocking vibrations of long methylene chains ($(\text{CH}_2)_n$ where $n \geq 4$), which can sometimes appear as a doublet in crystalline samples.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive analysis of ceresin wax.



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Figure 2: Analytical Workflow for Ceresin Characterization.

Conclusion

This technical guide has provided a detailed examination of the molecular composition and structure of ceresin wax. The complex interplay of n-alkanes and iso-alkanes within a specific carbon number range defines its unique physicochemical properties, which are crucial for its functionality in pharmaceutical and other applications. The outlined experimental protocols for GC-MS, DSC, and FTIR provide a robust framework for the comprehensive characterization of ceresin. A thorough understanding of its chemical makeup and physical behavior, as detailed in this guide, is essential for formulators and researchers to effectively utilize this versatile material.

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